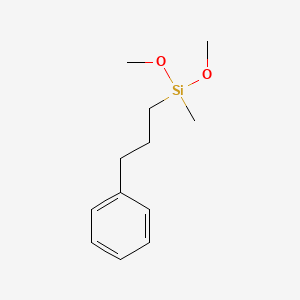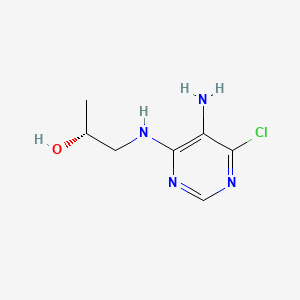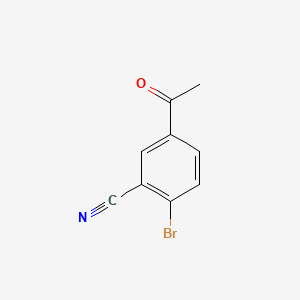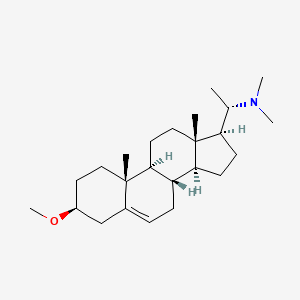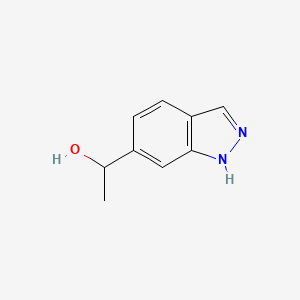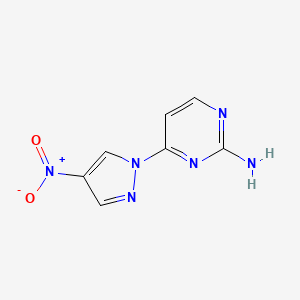![molecular formula C17H12N4O B595820 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole CAS No. 1305320-61-9](/img/structure/B595820.png)
5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole is a chemical compound with the molecular formula C17H12N4O and a molecular weight of 288.31 . It is a white to brown solid and is commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole consists of a phenyl group attached to a tetrazole ring via an ether linkage with a naphthyl group . The InChI code for this compound is 1S/C17H12N4O/c1-2-6-13-11-14 (10-9-12 (13)5-1)22-16-8-4-3-7-15 (16)17-18-20-21-19-17/h1-11H, (H,18,19,20,21) .Physical And Chemical Properties Analysis
5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole is a white to brown solid . It has a molecular weight of 288.31 . The compound should be stored at +4°C .Aplicaciones Científicas De Investigación
Materials Science
Plastic scintillators incorporating various luminescent dyes, including tetrazole derivatives, demonstrate significant potential in enhancing scintillation efficiency, optical transparency, and stability under thermal, light, and radiation conditions. These materials are vital for applications in radiation detection and optical devices (Salimgareeva & Kolesov, 2005).
Energetic Materials
Tetrazole energetic metal complexes (TEMCs), including derivatives of tetrazoles like 5-cyanotetrazole, have been extensively studied for their potential as high-energy materials due to their remarkable performance and unique structural characteristics. These studies emphasize the synthesis advantages, such as high yield and low pollution, and the need for further investigation into their structure and properties (Li Yin-chuan, 2011).
Medicinal Chemistry
Tetrazoles exhibit a wide range of biological activities, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory effects. As bioisosteres of carboxylic acids, tetrazoles can replace the carboxyl group in drugs to enhance lipophilicity, bioavailability, and reduce side effects (Patowary, Deka, & Bharali, 2021).
Environmental Science
Polychlorinated naphthalenes (PCNs), related to naphthalene derivatives, display toxicity and environmental persistence similar to other well-known pollutants. These studies suggest the need for further research on human exposure and health effects related to PCNs and similar compounds (Domingo, 2004).
Chemistry and Synthesis
Research on halogenated indigo dyes and their by-products, including halogenated carbazoles, has identified anthropogenic sources of environmental contaminants. These studies have implications for understanding the production and environmental impact of synthetic organic compounds (Parette et al., 2015).
Propiedades
IUPAC Name |
5-(2-naphthalen-2-yloxyphenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-2-6-13-11-14(10-9-12(13)5-1)22-16-8-4-3-7-15(16)17-18-20-21-19-17/h1-11H,(H,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXJNGJPRSDUEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC=C3C4=NNN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249495 |
Source


|
| Record name | 2H-Tetrazole, 5-[2-(2-naphthalenyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole | |
CAS RN |
1305320-61-9 |
Source


|
| Record name | 2H-Tetrazole, 5-[2-(2-naphthalenyloxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305320-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Tetrazole, 5-[2-(2-naphthalenyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxa-1-azaspiro[4.4]nonane](/img/structure/B595737.png)
![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B595738.png)
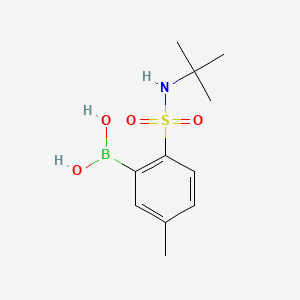

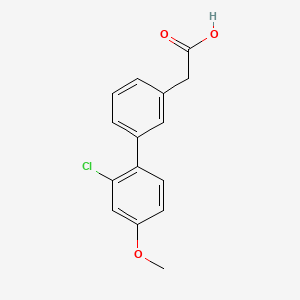
![4-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B595747.png)
